molecular formula C11H11ClO3 B3164301 (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride CAS No. 890647-82-2

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride

Cat. No.: B3164301
CAS No.: 890647-82-2
M. Wt: 226.65 g/mol
InChI Key: BKGHJCAAKGYCSE-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride (CAS: 890647-82-2) is a heterocyclic compound featuring a seven-membered benzo-fused dioxepin ring system with an acetyl chloride substituent at the 7-position. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.65 g/mol and a purity ≥95% . The compound is classified as a lab reagent, primarily used as an acylating agent or intermediate in organic synthesis. Its high reactivity stems from the electrophilic acetyl chloride group, making it valuable for introducing the benzo[b][1,4]dioxepin moiety into larger molecules.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHJCAAKGYCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride typically involves the following steps:

    Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate reagent under acidic or basic conditions.

    Introduction of the Acetyl Chloride Group: The next step involves the introduction of the acetyl chloride group. This can be done by reacting the benzodioxepin intermediate with acetyl chloride in the presence of a catalyst, such as aluminum chloride or pyridine, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as distillation and crystallization, may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.

    Oxidation and Reduction: The benzodioxepin ring can undergo oxidation and reduction reactions under appropriate conditions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of solvents like dichloromethane or tetrahydrofuran and catalysts like pyridine or triethylamine.

    Hydrolysis: Reagents include water or aqueous sodium hydroxide; conditions involve heating under reflux.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction; conditions vary depending on the desired product.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Carboxylic Acid: Formed from hydrolysis.

    Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.

Scientific Research Applications

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biochemical assays, it may interact with specific enzymes or proteins, leading to the formation of covalent adducts or the inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b][1,4]dioxepin Derivatives with Varied Substituents

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
  • CAS : 175136-34-2
  • Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.18 g/mol
  • Properties : Melting point 81–82°C; amine substituent at the 7-position.
  • Comparison : The amine group confers nucleophilic reactivity, contrasting with the electrophilic acetyl chloride. This derivative is suited for condensation reactions or as a precursor in drug synthesis .
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
  • CAS : 20825-89-2
  • Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • Properties : Melting point 143–146°C; carboxylic acid group at the 7-position.
  • Comparison : The carboxylic acid enables hydrogen bonding and salt formation, enhancing solubility in polar solvents. Unlike the acetyl chloride, it is less reactive but useful in esterification or amidation .
2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide
  • CAS : 757220-20-5
  • Formula: C₁₁H₁₂ClNO₃
  • Molecular Weight : 241.67 g/mol
  • Comparison: The acetamide group reduces electrophilicity compared to acetyl chloride, increasing stability.

Table 1: Benzo[b][1,4]dioxepin Derivatives Comparison

Compound Substituent Molecular Weight (g/mol) Key Reactivity/Application
Target Acetyl Chloride -COCl 226.65 Acylation reactions
7-Amine Derivative -NH₂ 165.18 Nucleophilic substitutions
7-Carboxylic Acid Derivative -COOH 194.18 Esterification
7-Acetamide Derivative -CONH₂ 241.67 Stable intermediate

Heterocyclic Analogs with Different Ring Systems

Benzothiazine Derivatives
  • Example : 2-Benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-one
  • Key Features: Sulfur atom in the heterocycle (vs. oxygen in dioxepin); acetylated or benzoylated amino groups.
  • Comparison: Benzothiazines exhibit antimicrobial and anticancer activity .
Benzo[b][1,4]oxazin Derivatives
  • Example : 1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinan-2,4-dione
  • Key Features : Oxazin ring with trifluoro and propynyl substituents.
  • Comparison : The oxazin core and electron-withdrawing groups (e.g., trifluoro) enhance metabolic stability, making these compounds relevant in agrochemical or pharmaceutical patents .

Fluorinated Derivatives

  • Example : 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-fluorophenyl derivatives
  • Key Features : Fluorine atoms at strategic positions.
  • Comparison : Fluorination increases electronegativity and bioavailability. While the target compound lacks fluorine, such derivatives are explored for enhanced pharmacokinetic profiles .

Biological Activity

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of benzo[dioxepin] derivatives, characterized by a fused dioxepin ring structure. Its chemical formula is C10H9ClO2C_{10}H_{9}ClO_{2}, and it has a molecular weight of approximately 196.63 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
CAS NumberNot specified

Research indicates that (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride may interact with various biological targets, including enzymes and receptors involved in key signaling pathways. Notably, it has shown potential as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in numerous diseases such as cancer and neurodegenerative disorders .

Inhibition Studies

In a study focused on GSK-3β inhibition, compounds structurally related to (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride demonstrated significant inhibitory effects with IC50 values in the low micromolar range. For instance, one derivative exhibited an IC50 value of 1.6 μM against GSK-3β . This suggests that modifications to the dioxepin structure can enhance biological activity.

Case Studies

Several studies have investigated the biological effects of related compounds within the benzo[dioxepin] class:

  • Neuroprotective Effects : A related compound was tested for neuroprotective effects in neuroblastoma cells. Treatment led to increased phosphorylation of GSK-3β at Ser9, indicating inhibition of its activity and highlighting potential therapeutic applications for neurodegenerative diseases .
  • Anticancer Activity : Other derivatives have been evaluated for their anticancer properties. In vitro assays showed that these compounds could induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways.

Comparative Analysis

The following table summarizes key findings from studies on various derivatives related to (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride:

CompoundTargetIC50 (μM)Biological Effect
(Z)-2-(3-chlorobenzylidene)...GSK-3β1.6Inhibition leading to increased Ser9 phosphorylation
4-(3,4-Dihydro-2H-benzodioxepin)Cancer cellsVariesInduction of apoptosis
C-(3,4-Dihydro-2H-benzodioxepin)NeuroblastomaVariesNeuroprotection through GSK-3β modulation

Q & A

Basic Questions

Q. What are the established synthetic routes for (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride, and how can intermediates be optimized?

  • Methodology : The compound is likely synthesized via acylation of the benzodioxepin precursor. A common approach involves converting 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-carboxylic acid (CAS 20825-89-2, mp 143–146°C) to the corresponding acyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions . Purification typically employs vacuum distillation or recrystallization from non-polar solvents. Intermediate characterization via melting point analysis and NMR is critical to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Melting point determination (e.g., 143–146°C for the carboxylic acid precursor) and thin-layer chromatography (TLC) are basic checks . Advanced techniques include 1^1H/13^{13}C NMR to confirm the acetyl chloride moiety and benzodioxepin ring protons. FT-IR can validate the C=O stretch (~1800 cm1^{-1}) and C-Cl bonds . High-resolution mass spectrometry (HRMS) is recommended for molecular ion verification.

Q. What are the critical storage conditions to prevent decomposition?

  • Methodology : Acyl chlorides are moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in airtight, amber glass vials. Desiccants like molecular sieves should be used to avoid hydrolysis. Stability tests under varying temperatures and humidity levels are advised .

Advanced Research Questions

Q. How do substituents on the benzodioxepin ring influence the reactivity of the acetyl chloride group in nucleophilic acyl substitution?

  • Methodology : Electron-donating groups (e.g., methyl) on the benzodioxepin ring can reduce electrophilicity at the carbonyl carbon, slowing reactions with amines or alcohols. Conversely, electron-withdrawing groups (e.g., nitro) enhance reactivity. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with substituted amines) provide empirical data .

Q. What side reactions occur during synthesis, and how can they be minimized?

  • Methodology : Common side reactions include hydrolysis to the carboxylic acid (if moisture is present) or Friedel-Crafts acylation if the ring activates electrophilic attack. Anhydrous conditions (e.g., dry dichloromethane, molecular sieves) and controlled stoichiometry of the acylating agent (e.g., SOCl2_2) mitigate these. Monitoring by 19^{19}F NMR (if fluorinated reagents are used) or quenching aliquots for TLC can identify byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride
Reactant of Route 2
Reactant of Route 2
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride

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